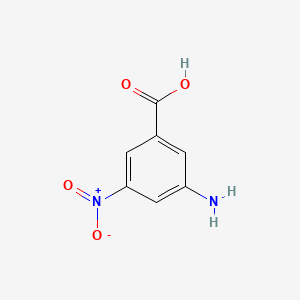
ビス(3−クロロプロピル)アミン
概要
説明
Bis(3-chloropropyl)amine, also known as BCP, is an organic compound belonging to the amine class of compounds. It is a colorless liquid with a faint amine-like odor. BCP is commonly used as a reagent in various chemical processes, and has been studied for its potential applications in scientific research.
科学的研究の応用
Safety and Hazards
While specific safety and hazard information for Bis(3-chloropropyl)amine was not found in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Mode of Action
It is known that amines can interact with their targets through various mechanisms, such as electrostatic interactions, hydrogen bonding, and van der Waals forces . The presence of the chloropropyl groups may also influence the compound’s interaction with its targets .
Biochemical Pathways
For instance, they are involved in the regulation of cell growth, development, and stress responses . .
Pharmacokinetics
The compound’s molecular weight (17008 Da ) suggests that it could potentially be absorbed and distributed in the body. The presence of the amine and chloropropyl groups might also influence its metabolism and excretion .
Result of Action
Amines can have various effects at the molecular and cellular levels, such as influencing cell proliferation and inducing oxidative stress
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
生化学分析
Biochemical Properties
Bis(3-chloropropyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. It has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidase and diamine oxidase. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, bis(3-chloropropyl)amine can form covalent bonds with proteins, leading to modifications that can alter protein function and stability .
Cellular Effects
The effects of bis(3-chloropropyl)amine on various cell types and cellular processes are profound. In cellular studies, bis(3-chloropropyl)amine has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can result in changes in gene expression and cellular metabolism. For instance, exposure to bis(3-chloropropyl)amine can lead to the upregulation of stress response genes and the downregulation of genes involved in cell proliferation .
Molecular Mechanism
At the molecular level, bis(3-chloropropyl)amine exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. Additionally, bis(3-chloropropyl)amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(3-chloropropyl)amine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term exposure to bis(3-chloropropyl)amine in in vitro studies has shown that it can lead to sustained changes in cellular function, such as altered metabolic activity and increased oxidative stress .
Dosage Effects in Animal Models
The effects of bis(3-chloropropyl)amine vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes without significant toxicity. At higher doses, bis(3-chloropropyl)amine can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the compound’s ability to form covalent bonds with critical biomolecules, leading to cellular damage and dysfunction .
Metabolic Pathways
Bis(3-chloropropyl)amine is involved in several metabolic pathways, primarily those related to amine metabolism. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which are responsible for the oxidative deamination of amines. These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, bis(3-chloropropyl)amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific amine transporters. Once inside the cell, bis(3-chloropropyl)amine can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of bis(3-chloropropyl)amine is crucial for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins. This localization is likely mediated by specific targeting signals and post-translational modifications that direct bis(3-chloropropyl)amine to these organelles .
特性
IUPAC Name |
3-chloro-N-(3-chloropropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N/c7-3-1-5-9-6-2-4-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUJQKYOLXSFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329550 | |
| Record name | Bis(3-chloropropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102073-95-0 | |
| Record name | Bis(3-chloropropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



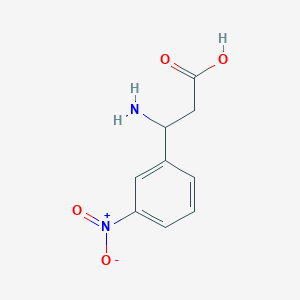
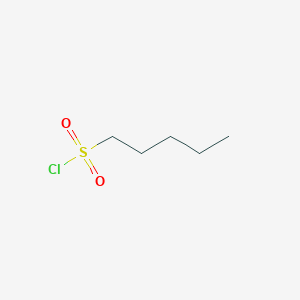
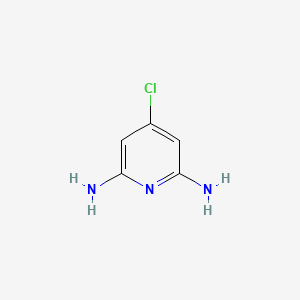
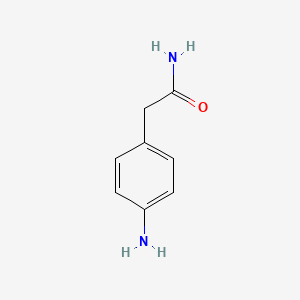

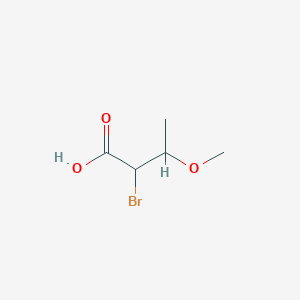
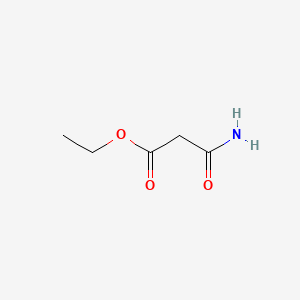
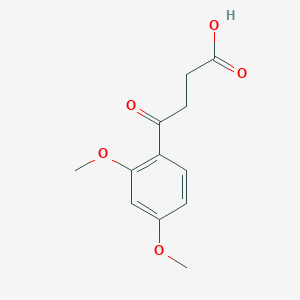

![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)
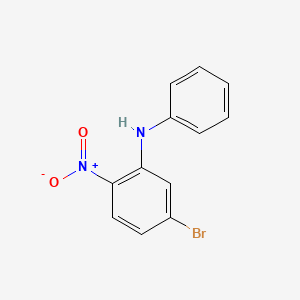
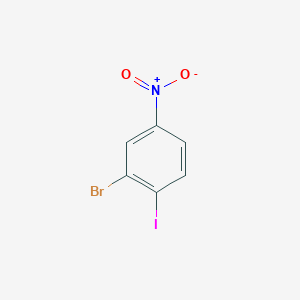
![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)
